molecular formula C9H13O3P B14726727 Ethyl (hydroxymethyl)phenylphosphinate CAS No. 5856-97-3

Ethyl (hydroxymethyl)phenylphosphinate

Cat. No.: B14726727
CAS No.: 5856-97-3
M. Wt: 200.17 g/mol
InChI Key: XRKGNBWOKQRPNN-UHFFFAOYSA-N
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Description

Ethyl (hydroxymethyl)phenylphosphinate (EHMPP) is a phosphorus-containing compound with the molecular formula C₉H₁₃O₃P (estimated based on structural analogs). It features a phosphinate core (PO₂⁻) esterified with an ethyl group, a phenyl group, and a hydroxymethyl (-CH₂OH) substituent. This structure imparts unique reactivity, particularly in asymmetric synthesis and catalysis. EHMPP is synthesized via methods such as the direct esterification of hydroxymethylphenylphosphinic acid under Dean–Stark conditions, achieving high diastereomeric excess (96% de) after recrystallization . Its stereochemical versatility makes it valuable in organocatalysis and medicinal chemistry.

Properties

CAS No.

5856-97-3

Molecular Formula

C9H13O3P

Molecular Weight

200.17 g/mol

IUPAC Name

[ethoxy(phenyl)phosphoryl]methanol

InChI

InChI=1S/C9H13O3P/c1-2-12-13(11,8-10)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3

InChI Key

XRKGNBWOKQRPNN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CO)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (hydroxymethyl)phenylphosphinate can be synthesized through several methods. One common method involves the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine . Another method includes the palladium-catalyzed arylation of ethyl benzyl­oxymethylphosphinate with aryl halides, followed by hydrogenolysis of the benzyl protecting group and hydrolysis of the ester function .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The use of palladium catalysts and controlled reaction conditions ensures high yields and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (hydroxymethyl)phenylphosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as pyridine, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates. These products have various applications in organic synthesis and industrial processes.

Scientific Research Applications

Ethyl (hydroxymethyl)phenylphosphinate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (hydroxymethyl)phenylphosphinate involves its interaction with various molecular targets. The phosphinate group can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metals and other electrophiles, which can be utilized in catalytic processes and organic synthesis .

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes EHMPP and structurally related phosphinate esters:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Reactivity
Ethyl (hydroxymethyl)phenylphosphinate C₉H₁₃O₃P 200.17 g/mol -CH₂OH, -Ph, -OEt Asymmetric synthesis, chiral ligands
Ethyl phenylphosphinate C₈H₁₁O₂P 170.15 g/mol -Ph, -OEt Catalytic cross-coupling reactions
Ethyl methylphosphinate C₃H₉O₂P 108.08 g/mol -Me, -OEt Intermediate in nerve agent detoxification
Ethyl diphenylphosphinate C₁₄H₁₅O₂P 246.25 g/mol -Ph, -Ph, -OEt Ligand in transition metal catalysis
Ethyl (1-hydroxyethyl)phenylphosphinate C₁₀H₁₅O₃P 214.20 g/mol -CH(OH)CH₃, -Ph, -OEt Enzymatic resolution, bioisosteres
Ethyl Trimethylbenzoyl Phenylphosphinate C₁₈H₂₁O₃P 316.33 g/mol -Ph, -OEt, -C(O)C₆H₃Me₃ UV absorber in cosmetics

Reactivity and Catalytic Performance

  • Asymmetric Synthesis : EHMPP outperforms simpler analogs like ethyl phenylphosphinate in stereoselective reactions. The hydroxymethyl group enables nucleophilic additions to chiral imines with high stereochemical control (e.g., 96% de achieved via menthyl phosphinate methodology) . In contrast, ethyl phenylphosphinate lacks this functional group, limiting its utility in asymmetric contexts .
  • Catalytic Cross-Coupling: Ethyl phenylphosphinate is widely used in Pd-catalyzed reactions with alkynes (e.g., 94% yield under 1 mol% Pd₂(dba)₃) .
  • Enzymatic Resolution : Ethyl (1-hydroxyethyl)phenylphosphinate undergoes enzymatic transesterification with lipases (e.g., Candida cylindracea), achieving kinetic resolution. EHMPP’s hydroxymethyl group could similarly interact with enzymes, though its smaller size may alter substrate specificity .

Physical and Stereochemical Properties

  • Solubility : The hydroxymethyl group in EHMPP increases polarity compared to ethyl diphenylphosphinate, improving solubility in polar solvents.
  • Melting Points: Crystalline (hydroxymethyl)phosphinates like EHMPP typically have higher melting points than non-hydroxylated analogs (e.g., ethyl diphenylphosphinite melts at 164–167°C , whereas EHMPP’s exact mp requires further data).
  • Stereochemical Stability: EHMPP’s configuration is retained under mild conditions, unlike ethyl (cyanomethyl)methylphosphinate, which may racemize due to its nitrile group .

Research Highlights

Stereoselective Synthesis : EHMPP was synthesized with 96% de via a menthyl phosphinate approach, demonstrating superior stereochemical control compared to ethyl phenylphosphinate .

Catalyst Design : EHMPP derivatives have been explored as chiral ligands in Fe₃V heterometallic complexes, leveraging the hydroxymethyl group for coordination .

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